2-Ethyl-3-methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-ethyl-3-methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-3-15-13(2)16(11-21)20-23-17-8-4-5-9-18(17)24(20)19(15)22-12-14-7-6-10-25-14/h4-5,8-9,14,22H,3,6-7,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMRSEOOCQYDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-3-methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 334.415 g/mol. The structure features a pyrido[1,2-a]benzimidazole core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 2-Ethyl-3-methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole derivatives exhibit notable antimicrobial properties. A study involving various derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Properties
Several studies have explored the anticancer potential of benzimidazole derivatives. For instance, related compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the compound's structural features may enhance its interaction with DNA or specific enzymes involved in cancer progression .
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- DNA Intercalation : The structural conformation allows for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis .
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives, including variations of the target compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 4 to 16 µg/mL, indicating potent activity compared to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis showed increased sub-G1 phase populations, indicating cell death through apoptotic pathways .
Data Summary Table
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 2-Ethyl-3-methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile may exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Research suggests potential cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways.
Medicinal Chemistry
The unique structural characteristics of this compound make it a candidate for the development of new pharmaceuticals. Its potential as an anticancer agent has been explored through various in vitro studies, demonstrating its ability to inhibit tumor growth in specific cancer cell lines.
Synthetic Chemistry
The synthesis of this compound typically involves multiple steps, including the formation of the benzimidazole core followed by functionalization to introduce the oxolane and methyl groups. Various synthetic methodologies have been documented, showcasing the versatility of this compound in chemical reactions.
Biological Assays
Extensive testing has been conducted to evaluate the biological activities of this compound. For instance, its antibacterial properties have been assessed against strains such as Escherichia coli and Pseudomonas aeruginosa, revealing significant inhibitory effects.
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines.
- Antimicrobial Efficacy : Research published in peer-reviewed journals showed that compounds with similar structures displayed potent activity against multidrug-resistant bacterial strains.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The oxolan-2-ylmethylamino group in the target compound introduces a saturated oxygen-containing heterocycle, which may improve water solubility compared to aromatic (e.g., 4-fluorobenzyl in 3i) or hydrophobic (e.g., 4-thiomethylbenzyl in 3j) substituents .
- Biological Activity : Derivatives like 3i and 3j exhibit potent antitubercular activity, suggesting that the pyrido[1,2-a]benzimidazole-4-carbonitrile scaffold is pharmacologically versatile. The absence of an oxo group in the target compound (unlike 3i, 3j, and 2-butyl derivatives) may alter its mechanism of action .
- Physicochemical Properties: The piperazinyl-substituted analog (logP = 5.56) and the dimethoxyphenethylamino derivative (MW = 498.66) highlight the impact of bulky substituents on lipophilicity and molecular weight, which correlate with bioavailability and metabolic stability.
Comparison with Pyrido[1,2-a]pyrimidinones
Pyrido[1,2-a]pyrimidinones (e.g., those in and ) share a fused bicyclic core but replace the benzimidazole ring with a pyrimidinone.
Key Observations :
- Pyrido[1,2-a]pyrimidinones are prioritized in anticancer research due to their higher nitrogen content and diverse substitution patterns , whereas pyrido[1,2-a]benzimidazole-4-carbonitriles are explored for antimicrobial and antioxidant applications .
- The synthetic route for pyrido[1,2-a]pyrimidinones offers better regioselectivity compared to the multi-step protocols required for benzimidazole derivatives .
Pharmacological and Physicochemical Profiling
Pharmacological Activity
- Antimicrobial Potential: The structural similarity to 3i and 3j suggests possible antitubercular activity, though the oxolane substituent’s role requires validation .
- Antioxidant Activity: The dimethoxyphenethylamino derivative from Ganoderma lucidum implies that electron-rich substituents may enhance radical-scavenging properties.
Physicochemical Properties
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The pyrido[1,2-a]benzimidazole scaffold is typically synthesized via cyclocondensation between substituted o-phenylenediamines and α,β-unsaturated carbonyl compounds. For example, reaction of 2-ethyl-3-methylpyridine-4-carbonitrile with o-phenylenediamine in chloroform using NHCl as a catalyst yields the benzimidazole intermediate. Optimized conditions (25°C, 4 hours) achieve 92% yield by leveraging the catalytic activity of ammonium salts to facilitate imine formation and subsequent cyclization.
Substituent positioning is critical: the ethyl and methyl groups at positions 2 and 3 are introduced via pre-functionalized pyridine precursors. A study demonstrated that substituting the pyridine ring with electron-donating groups (e.g., methyl) prior to cyclocondensation improves reaction efficiency.
Purification and Isolation
Chromatographic Techniques
Crude products are purified via flash chromatography using ethyl acetate/hexane gradients (2:3 to 1:1). This method resolves unreacted starting materials and regioisomers, with purity exceeding 95%. Scaling this process to industrial levels requires switching to preparative HPLC, though cost analyses for large batches are absent in current literature.
Crystallization Optimization
Recrystallization from ethanol/water (4:1) yields needle-like crystals suitable for X-ray diffraction. A 2020 study reported a melting point of 244–246°C for the final compound, consistent with its high thermal stability.
Reaction Optimization and Yield Data
Catalytic Systems Comparison
The table below summarizes catalytic systems for the cyclocondensation step:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NHCl | CHCl | 4 | 92 |
| NHBr | CHCl | 4 | 86 |
| (NH)SO | CHCl | 12 | 78 |
NHCl outperforms other ammonium salts due to its balanced nucleophilicity and low hygroscopicity.
Temperature-Dependent Yield
Elevating the amination step to 80°C reduces reaction time to 4 hours but decreases yield to 58% due to side reactions. Kinetic studies suggest an optimal temperature of 60°C for balancing speed and selectivity.
Analytical Characterization
Spectroscopic Confirmation
-
H NMR (DMSO-d): Signals at δ 8.66 (dt, J = 8.7 Hz, 1H) and δ 7.37–7.09 (m, 10H) confirm aromatic protons and oxolane methylene groups.
-
IR : Stretches at 2210 cm (C≡N) and 1660 cm (C=N) validate the carbonitrile and imine functionalities.
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Mass Spec : [M+H] peak at m/z 265.3 aligns with the molecular formula CHNO.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
